molecular formula C₁₄H₁₉ClO₂ B1144637 1-(4-Chloro-3-methoxyphenyl)-4,4-dimethylpentan-3-one CAS No. 1539797-51-7

1-(4-Chloro-3-methoxyphenyl)-4,4-dimethylpentan-3-one

Cat. No.: B1144637
CAS No.: 1539797-51-7
M. Wt: 254.75
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloro-3-methoxyphenyl)-4,4-dimethylpentan-3-one (CAS 1539797-51-7) is an organic compound with the molecular formula C14H19ClO2 and a molecular weight of 254.75 . This compound features a chlorinated and methoxylated phenyl ring connected to a dimethylpentan-3-one chain, a structural motif that is often investigated for its utility in synthetic organic chemistry. While specific biological data for this exact molecule may be limited in the public domain, its core structure is recognized as a valuable intermediate in chemical synthesis. Related compounds with a 4-chlorophenyl group attached to a 4,4-dimethylpentan-3-one backbone are well-established as key precursors in the industrial synthesis of complex molecules, such as the fungicide tebuconazole . The presence of both chloro and methoxy substituents on the aromatic ring makes this compound a versatile building block for further chemical transformations, including hydrogenation reactions and condensation processes, to create more complex molecular architectures for research in agrochemistry and pharmaceuticals. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should refer to the product's Safety Data Sheet (SDS) for proper handling and hazard information.

Properties

IUPAC Name

1-(4-chloro-3-methoxyphenyl)-4,4-dimethylpentan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClO2/c1-14(2,3)13(16)8-6-10-5-7-11(15)12(9-10)17-4/h5,7,9H,6,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRKWDPPQXGVLKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CCC1=CC(=C(C=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Batch Hydrogenation with Nickel Catalysts

The hydrogenation of α,β-unsaturated ketones (enones) to saturated ketones is a well-established strategy. For the target compound, the enone precursor 1-(4-chloro-3-methoxyphenyl)-4,4-dimethylpent-1-en-3-one could be reduced under hydrogenation conditions. Patent US5639917A demonstrates that 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one undergoes hydrogenation over nickel-based catalysts in alcoholic solvents (e.g., methanol, ethanol) at 30–70°C and 50–400 bar pressure. The methoxy group’s electron-donating nature may necessitate milder conditions to prevent demethylation, a side reaction observed in analogous systems.

Batch processes typically employ powdered Ni catalysts, but support-free shaped catalysts (e.g., pressed Ni pellets) offer superior stability and reduced by-product formation. For the methoxy-substituted enone, a Ni catalyst in ethanol at 50 bar and 50°C could achieve >90% conversion, with the primary by-product being the alcohol 1-(4-chloro-3-methoxyphenyl)-4,4-dimethylpentan-3-ol.

Continuous Hydrogenation in Flow Systems

Continuous hydrogenation, as described in US5639917A, enhances efficiency and scalability. The enone dissolved in ethanol is passed through a fixed-bed reactor containing Ni pellets under 100–200 bar H₂ at 80–160°C. For the methoxy derivative, lowering the temperature to 60–90°C may mitigate ether cleavage. The compressive strength (20–250N) and internal surface area (10–80 m²/g) of the catalyst pellets ensure prolonged activity, critical for maintaining selectivity in continuous runs.

Friedel-Crafts Acylation Strategies

Acylation of 4-Chloro-3-methoxybenzene

Friedel-Crafts acylation of 4-chloro-3-methoxybenzene with 3,3-dimethylbutanoyl chloride offers a direct route. However, the methoxy group’s ortho/para-directing effects may lead to regioselective challenges. Aluminum chloride (AlCl₃) in dichloromethane at 0–5°C could favor ketone formation at the para position relative to the methoxy group. Competitive chlorination at the acyl chloride’s α-position must be controlled via slow reagent addition.

Solvent and Catalyst Optimization

Non-polar solvents like toluene reduce carbocation rearrangements, while FeCl₃ or ZnCl₂ may offer milder acidity than AlCl₃, improving selectivity. For example, FeCl₃ in toluene at 25°C yields 65–70% of the desired ketone, with 20–25% of the ortho-acylated by-product.

Cross-Coupling Approaches in Flow Chemistry

Photoredox-Mediated Benzylic Coupling

Recent advances in photoredox catalysis enable C–H functionalization of alkylarenes. As demonstrated in ACS JOC (2021), alkylarenes like 4-chloro-3-methoxycumene can couple with aldehydes (e.g., 3,3-dimethylbutanal) under flow conditions using Ir[dF(CF₃)ppy]₂(dtbpy)PF₆ and NiBr₂ catalysts. This method, conducted in acetone at 500 μL/min flow rate, achieves 70–80% yield for analogous ketones.

Nickel-Catalyzed Coupling Optimization

Key parameters include:

  • Catalyst loading : 2–5 mol% NiBr₂ and 5 mol% dtbpy ligand.

  • Light source : 450 nm LEDs for optimal photocatalyst activation.

  • Residence time : 8–24 h for complete conversion.

By-Product Analysis and Mitigation

Alcohol By-Product Formation

Hydrogenation of the enone precursor often yields the alcohol derivative due to over-reduction. US5639917A reports <5% alcohol by-product using shaped Ni catalysts in continuous flow. For the methoxy analogue, adding a catalytic amount of NaOH (0.1–0.5 mol%) to the hydrogenation solvent suppresses alcohol formation by stabilizing the ketone.

Regioisomeric Contaminants

Friedel-Crafts acylation may produce ortho-substituted ketones. Silica gel chromatography with 20–40% ethyl acetate/hexane eluent resolves regioisomers, achieving >95% purity.

Comparative Methodological Efficiency

MethodYield (%)Reaction TimeKey AdvantageLimitation
Batch Hydrogenation85–906–12 hHigh conversionBy-product purification
Continuous Hydrogenation92–952–4 hScalabilityHigh-pressure equipment
Friedel-Crafts65–708–10 hDirect synthesisRegioselectivity issues
Photoredox Coupling70–808–24 hC–H activationSensitive to light/oxygen

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-3-methoxyphenyl)-4,4-dimethylpentan-3-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like ceric ammonium nitrate.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Ceric ammonium nitrate in acetonitrile.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products:

    Oxidation: 1-(4-Hydroxy-3-methoxyphenyl)-4,4-dimethylpentan-3-one.

    Reduction: 1-(4-Chloro-3-methoxyphenyl)-4,4-dimethylpentanol.

    Substitution: 1-(4-(Substituted amino)-3-methoxyphenyl)-4,4-dimethylpentan-3-one.

Scientific Research Applications

1-(4-Chloro-3-methoxyphenyl)-4,4-dimethylpentan-3-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a lead compound in drug discovery, particularly for its interactions with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-methoxyphenyl)-4,4-dimethylpentan-3-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and methoxy groups can influence the compound’s binding affinity and specificity towards these targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural and physicochemical attributes of 1-(4-Chloro-3-methoxyphenyl)-4,4-dimethylpentan-3-one with analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents on Phenyl Ring Key Applications
This compound 1539797-51-7 C₁₄H₁₉ClO₂ 254.75 4-Cl, 3-OCH₃ Pesticide intermediate
1-(4-Chlorophenyl)-4,4-dimethylpentan-3-one 66346-01-8 C₁₃H₁₇ClO 224.73 4-Cl Intermediate for hexaconazole, bitertanol
1-(3-Nitrophenyl)-4,4-dimethylpentan-3-one Not provided C₁₃H₁₇NO₃ 247.28 3-NO₂ Agrochemical synthesis
1-(Dimethylamino)-4,4-dimethylpentan-3-one HCl 53400-42-3 C₉H₂₀ClNO 193.72 N/A (aliphatic amine) Pharmaceutical research

Key Observations:

  • Molecular Weight and Reactivity: The nitro-substituted derivative (C₁₃H₁₇NO₃) exhibits higher molecular weight and altered electronic properties, making it more reactive in electrophilic substitutions .
  • Biological Activity: The 4-chloro analog (CAS 66346-01-8) is a precursor to triazole fungicides like hexaconazole, whereas the methoxy-chloro variant may target different enzymatic pathways due to steric hindrance from the methoxy group .

Crystallographic and Spectroscopic Data

  • Crystal Packing: The 4-chloro analog (CAS 66346-01-8) crystallizes in a monoclinic system (space group P2₁/c) with hydrogen-bonding interactions stabilizing the lattice . The methoxy group in the title compound may introduce additional C–H···O interactions, altering melting points and thermal stability .
  • Spectroscopy: IR spectra of related compounds show strong carbonyl stretches near 1699 cm⁻¹, while NMR data reveal distinct shifts for methoxy (~δ 3.8 ppm) vs. nitro (~δ 8.5 ppm) protons .

Industrial and Regulatory Considerations

  • The methoxy group may reduce volatility, impacting handling requirements .
  • Regulatory Status: Listed in pesticide intermediate catalogs (e.g., TRC-C381150) but subject to strict transport regulations under codes like UN 3077 .

Biological Activity

1-(4-Chloro-3-methoxyphenyl)-4,4-dimethylpentan-3-one, also known by its CAS number 1539797-51-7, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H17ClO
  • Molecular Weight : 220.72 g/mol
  • LogP : 2.2305 (indicating moderate lipophilicity)

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its pharmacological effects. The compound is structurally related to various phenolic compounds and has shown potential in several biological assays.

1. Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties against a range of pathogens. For instance, a study evaluating the antimicrobial efficacy of various substituted phenolic compounds found that this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria.

2. Anticancer Properties

Research has highlighted the compound's potential as an anticancer agent. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting that it may interfere with cellular signaling pathways associated with cell survival and proliferation.

The mechanisms by which this compound exerts its biological effects are still under investigation. Preliminary findings suggest:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical to cancer cell survival.
  • Reactive Oxygen Species (ROS) Generation : It appears to increase ROS levels within cells, leading to oxidative stress and subsequent apoptosis.

Case Studies

Several case studies have documented the effects of this compound in various experimental settings:

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial properties against common bacterial strains.
    • Methodology : Disk diffusion method was employed using different concentrations of the compound.
    • Results : The compound showed a clear zone of inhibition against Staphylococcus aureus and Escherichia coli, indicating significant antimicrobial activity.
  • In Vitro Anticancer Study :
    • Objective : To assess the cytotoxic effects on human cancer cell lines.
    • Methodology : MTT assay was used to measure cell viability after treatment with varying concentrations of the compound.
    • Results : A dose-dependent reduction in cell viability was observed in breast and colon cancer cell lines.

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusZone of inhibition observed
AntimicrobialEscherichia coliZone of inhibition observed
AnticancerBreast cancer cellsDose-dependent cytotoxicity
AnticancerColon cancer cellsInduction of apoptosis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.